molecular formula C12H10Cl2N4O B12809070 N-(4-amino-2,6-dichloropyrimidin-5-yl)-N-benzylformamide CAS No. 91962-06-0

N-(4-amino-2,6-dichloropyrimidin-5-yl)-N-benzylformamide

Katalognummer: B12809070
CAS-Nummer: 91962-06-0
Molekulargewicht: 297.14 g/mol
InChI-Schlüssel: ZIFCEMQHLFVMLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-amino-2,6-dichloropyrimidin-5-yl)-N-benzylformamide is a chemical compound with the molecular formula C12H10Cl2N4O and a molecular weight of 297.140 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with amino and dichloro groups, as well as a benzylformamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2,6-dichloropyrimidin-5-yl)-N-benzylformamide typically involves the reaction of 4-amino-2,6-dichloropyrimidine with benzylformamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-amino-2,6-dichloropyrimidin-5-yl)-N-benzylformamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

N-(4-amino-2,6-dichloropyrimidin-5-yl)-N-benzylformamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4-amino-2,6-dichloropyrimidin-5-yl)-N-benzylformamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrimidine derivatives with amino and dichloro substitutions, such as:

Uniqueness

N-(4-amino-2,6-dichloropyrimidin-5-yl)-N-benzylformamide is unique due to the presence of the benzylformamide moiety, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use .

Eigenschaften

CAS-Nummer

91962-06-0

Molekularformel

C12H10Cl2N4O

Molekulargewicht

297.14 g/mol

IUPAC-Name

N-(4-amino-2,6-dichloropyrimidin-5-yl)-N-benzylformamide

InChI

InChI=1S/C12H10Cl2N4O/c13-10-9(11(15)17-12(14)16-10)18(7-19)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,15,16,17)

InChI-Schlüssel

ZIFCEMQHLFVMLJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN(C=O)C2=C(N=C(N=C2Cl)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.